1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a substituted phenylhydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring . The pyrrolidine ring can be introduced through a subsequent cyclization step involving an appropriate amine and a carbonyl compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as solvent-free reactions or the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function . The methoxyphenyl group may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide: shares structural similarities with other pyrazole and pyrrolidine derivatives.
1,3,5-Trisubstituted-1H-pyrazoles: These compounds also feature a pyrazole ring and have been studied for their fluorescence properties and biological activities.
Indole Derivatives: These compounds contain an indole nucleus and exhibit diverse biological activities.
Uniqueness: this compound is unique due to its combination of a methoxyphenyl group, a pyrazole ring, and a pyrrolidine ring, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c1-24-15-5-3-2-4-12(15)6-7-21-11-13(8-16(21)22)17(23)20-14-9-18-19-10-14/h2-5,9-10,13H,6-8,11H2,1H3,(H,18,19)(H,20,23) |
InChI Key |
SVGFATBMRPGIAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN2CC(CC2=O)C(=O)NC3=CNN=C3 |
Origin of Product |
United States |
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